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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor TG-100435 with other
prominent inhibitors sharing similar target profiles: dasatinib, bosutinib, and saracatinib. The
information presented is supported by experimental data to aid in the evaluation of these
compounds for research and drug development purposes.

Introduction to TG-100435

TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary
targets include several members of the Src family kinases (Src, Lyn, Lck, Yes) as well as Abl
and EphB4. An important characteristic of TG-100435 is its metabolism to an active N-oxide
metabolite, TG100855, which demonstrates 2 to 9 times greater potency than the parent
compound. This metabolic activation can significantly enhance its overall tyrosine kinase
inhibition in vivo.

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG-100435
and its comparators against their primary shared kinase targets. It is important to note that
these values are compiled from various sources and experimental conditions may differ,
affecting direct comparability.
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Kinase Target TG-100435 (Ki, Dasatinib (ICso, Bosutinib Saracatinib
nM) nM) (ICs0, NM) (ICs0, NM)

Src 13- 64 05-1.1 1.2 2.7[1]

Lyn 13- 64 ~1 ~1 5[1]

Abl 13- 64 <1-9 1 30[1]

Yes 13 - 64 05-1.1 N/A 4[1]

Lck 13-64 05-11 N/A 4-10
EphB4 13-64 N/A N/A N/A

c-Kit N/A <30 >1000 200
PDGFRp N/A <30 >1000 N/A

N/A: Data not readily available in the searched sources.

Cellular Activity

The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines.
The IC50 values for cell viability are presented below. Experimental conditions, such as cell
lines and assay duration, vary between studies.
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Inhibitor Cell Line Cancer Type ICs0 (M)
o Neuroblastoma (7/10 ]
Dasatinib ] Neuroblastoma Sub-micromolar[2]
cell lines)

Lung Cancer (NCI-

Lung Cancer 0.95 (72h)[3

H1975) 9 (7201l

Lung Cancer (NCI-
Lung Cancer 3.64 (72h)[3]

H1650)

o Chronic Myeloid
Bosutinib K562 ] 0.25 (48h)[4]
Leukemia

Various Various 0.006 - >8|[5]
Colorectal Cancer

Saracatinib (LS180, H508, Colorectal Cancer ~0.5 (72h)[6]
LS174T)

Ovarian Cancer (8/13 ]

) Ovarian Cancer <1.0 (120h)[7]

cell lines)
Chronic Myeloid

K562 0.22 (72h)[8]

Leukemia

Dasatinib has been shown to induce G1 cell cycle arrest and apoptosis in sensitive cell lines.[3]
Similarly, saracatinib can induce G1/S phase arrest.[1]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of these multi-
kinase inhibitors.

o Dasatinib: Demonstrated significant inhibition of tumor growth in an orthotopic
neuroblastoma mouse model at a dose of 30 mg/kg/day.[2] It also showed efficacy in a
patient-derived xenograft (PDX) model of lung cancer at 30 mg/kg.[3]

¢ Bosutinib: While specific in vivo efficacy data was not detailed in the immediate search
results, its clinical approval for chronic myeloid leukemia underscores its in vivo activity.
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« Saracatinib: Showed a significant decrease in tumor growth in colorectal cancer xenograft
models at a dose of 50 mg/kg/day.[6] It has also demonstrated efficacy in a mouse model of
fibrodysplasia ossificans progressiva.[9]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by these inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in
orthotopic mouse model - PMC [pmc.ncbi.nim.nih.gov]

o 3. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth
in Mice by Targeting LIMK1 [frontiersin.org]

o 4. researchgate.net [researchgate.net]

» 5. Drug: Bosutinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer
[cancerrxgene.org]

e 6. Gene Array and Fluorescence In situ Hybridization Biomarkers of Activity of Saracatinib
(AZD0530), a Src Inhibitor, in a Preclinical Model of Colorectal Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. PTTGL1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines -
PMC [pmc.ncbi.nim.nih.gov]

o 8. medchemexpress.com [medchemexpress.com]
e 9. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans
progressiva [insight.jci.org]

 To cite this document: BenchChem. [A Comparative Guide to TG-100435 and Other Multi-
Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150180#comparing-tg-100435-with-other-multi-
kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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